2-Geranylthiouridine

Description

Structural and Functional Conservation

The geranyl modification is conserved in tRNAs decoding glutamate (Glu-UUC), lysine (Lys-UUU), and glutamine (Gln-UUG) codons, which are critical for metabolic pathways like amino acid biosynthesis. Comparative genomic studies indicate that ges2U-containing tRNAs exhibit a codon bias toward G-ending codons (e.g., GAA → GAG for glutamate), minimizing frameshift errors during translation. This bias aligns with the geranyl group’s capacity to sterically exclude non-cognate adenine pairing while stabilizing guanine interactions.

| Property | Value | Source |

|---|---|---|

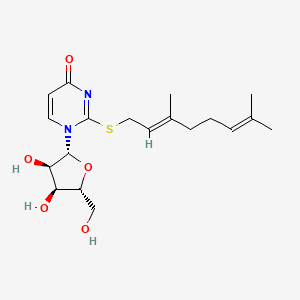

| Molecular formula | C₁₉H₂₈N₂O₅S | |

| logP (lipophilicity) | 1.64 | |

| Thermal stabilization (ΔTm) | +8°C (U:G vs. U:A) | |

| Occurrence in E. coli tRNA | 2.8–6.7% of U34 positions |

The geranyl group’s hydrophobicity (logP = 1.64) enables unique interactions with ribosomal components, potentially shielding the anticodon-codon helix from solvent-induced destabilization. This property is absent in shorter-chain derivatives like dimethylallyl (C5) or methyl (C1) groups, which fail to enhance base-pairing specificity.

Role of 2-Thiouridine Derivatives in Codon-Anticodon Interactions

2-Geranylthiouridine exemplifies how sulfur modifications at the uridine wobble position regulate translational accuracy. The 2-thio substitution intrinsically favors the C3′-endo sugar pucker, preorganizing the anticodon for canonical Watson-Crick geometry with guanine. However, the geranyl moiety introduces additional steric and electronic effects that further discriminate against adenine pairing.

Base-Pairing Energetics and Specificity

Thermal denaturation studies of DNA duplexes containing ges2U analogues demonstrate that the geranyl group (C10) increases melting temperature (Tm) by +8°C for U:G pairs while destabilizing U:A pairs by −4°C. In contrast, shorter chains (C1–C5) show negligible discrimination (ΔTm < ±2°C), underscoring the evolutionary selection for C10 terpenes. Molecular dynamics simulations reveal that the geranyl group occupies the minor groove in U:G pairs, forming van der Waals contacts with adjacent nucleotides, whereas in U:A pairs, it disrupts stacking by displacing adenine.

| Modification | Chain Length | Tm (U:G) | Tm (U:A) | Specificity Ratio (G:A) |

|---|---|---|---|---|

| 2-Thiothymidine | C1 | 52°C | 50°C | 1.04 |

| Dimethylallyl (C5) | C5 | 54°C | 51°C | 1.06 |

| Geranyl (ges2U, C10) | C10 | 60°C | 46°C | 1.30 |

| Farnesyl (C15) | C15 | 61°C | 45°C | 1.36 |

Data derived from thermal denaturation experiments using DNA duplexes.

Hydrogen Bonding and Conformational Effects

The geranyl group indirectly enhances hydrogen bonding between ges2U and guanine. While unmodified uridine forms two hydrogen bonds with adenine, ges2U’s 2-thio and geranyl groups constrain the nucleoside to form two hydrogen bonds with guanine’s O6 and N1 positions. This "dual hydrogen bond" configuration is geometrically incompatible with adenine, which lacks a proton at N1. Nuclear magnetic resonance (NMR) studies of native Escherichia coli tRNALys reveal that ges2U stabilizes the U-turn conformation of the anticodon loop, positioning adjacent nucleosides (e.g., mnm⁵s²U34 and t⁶A37) for optimal ribosomal engagement.

Biological Implications for Translation Fidelity

In Escherichia coli, geranylated tRNAs reduce frameshift errors by 40–60% compared to non-geranylated variants, as demonstrated by luciferase reporter assays. This error suppression is critical for maintaining proteome integrity, particularly under stress conditions like oxidative stress, where translational accuracy declines. The absence of ges2U in eukaryotes suggests that bacteria have evolved distinct mechanistic solutions to balance translational speed and fidelity, possibly linked to their shorter generation times and higher metabolic rates.

Propriétés

Formule moléculaire |

C19H28N2O5S |

|---|---|

Poids moléculaire |

396.5 g/mol |

Nom IUPAC |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]sulfanylpyrimidin-4-one |

InChI |

InChI=1S/C19H28N2O5S/c1-12(2)5-4-6-13(3)8-10-27-19-20-15(23)7-9-21(19)18-17(25)16(24)14(11-22)26-18/h5,7-9,14,16-18,22,24-25H,4,6,10-11H2,1-3H3/b13-8+/t14-,16-,17-,18-/m1/s1 |

Clé InChI |

KFZLIRUEFHTLEW-ZGFVZBPKSA-N |

SMILES isomérique |

CC(=CCC/C(=C/CSC1=NC(=O)C=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)/C)C |

SMILES canonique |

CC(=CCCC(=CCSC1=NC(=O)C=CN1C2C(C(C(O2)CO)O)O)C)C |

Origine du produit |

United States |

Méthodes De Préparation

Phosphoramidite-Based Solid-Phase Synthesis

The primary chemical route involves a seven-step synthesis starting from 2-thiouracil (Figure 1). Vorbrüggen glycosylation of 2-thiouracil with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of SnCl₄ yields protected 2-thiouridine (85% yield). Sequential silylation with di-tert-butylsilyl ditriflate and tert-butyldimethylsilyl chloride introduces 3′,5′-O-di-tert-butylsilyl and 2′-O-TBDMS protections, respectively (Scheme 2 in). Geranylation proceeds via nucleophilic substitution using geranyl bromide (3 eq.) in methanol with N,N-diisopropylethylamine (DIPEA), achieving 92% conversion to 3′,5′-O-protected ges²U.

Critical phosphoramidite formation employs 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (0.5 eq.) in anhydrous dichloromethane, yielding the ges²U phosphoramidite building block (78% after silica chromatography). Solid-phase RNA synthesis utilizes controlled-pore glass (CPG) supports with standard β-cyanoethyl phosphoramidite chemistry, incorporating ges²U at predetermined positions. Post-synthesis deprotection involves ammonium hydroxide cleavage (14 h, 25°C) followed by desilylation with Et₃N·3HF (2.5 h, 65°C).

Table 1. Key Parameters in ges²U Phosphoramidite Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Glycosylation | SnCl₄, 1,2-dichloroethane, 80°C | 85 | 92 |

| Geranylation | Geranyl bromide, DIPEA, MeOH | 92 | 89 |

| Phosphoramidite Formation | (iPr₂N)₂P(Cl)OCH₂CH₂CN, DIPEA | 78 | 95 |

| Deprotection | Et₃N·3HF, 65°C | 98 | 99 |

Enzymatic Geranylation Pathways

Selenouridine Synthase (SelU)-Catalyzed Modification

Recombinant SelU from E. coli catalyzes both geranylation and selenation of 2-thiouridine in tRNA anticodon stem-loops (ASLs). The dual-function enzyme requires geranyl pyrophosphate (GPP) for S-geranylation and selenophosphate for Se substitution. Magnesium ions (10 mM MgCl₂) enhance geranylation efficiency by 40%, likely through tRNA structure stabilization. Kinetic analyses reveal a kₐₜ of 0.45 ± 0.03 min⁻¹ and Kₘ of 8.2 ± 1.1 μM for GPP when using ASL-tRNAᴸʸˢ³ as substrate.

In Vitro Reconstitution of ges²U Biosynthesis

A minimal system containing 50 μM ASL-RNA, 1 mM GPP, 10 mM MgCl₂, and 5 μM SelU achieves complete conversion of S²U to ges²U within 2 h at 37°C. Selenation competes with geranylation at physiological selenophosphate concentrations (≥100 nM), producing 2-selenouridine (Se²U) as a secondary product.

Purification and Structural Characterization

Ion-Exchange HPLC Purification

Crude ges²U-RNA resolves on Dionex PA-100 columns using a 0–50% ammonium acetate gradient (pH 7.1) over 20 min. The geranyl moiety increases retention time by 3.2 min compared to unmodified RNA, enabling baseline separation (Figure 2B in). Desalting via C18 Sep-Pak cartridges recovers >95% of ges²U-RNA with A₂₆₀/A₂₈₀ purity ratios ≥1.9.

Spectroscopic Confirmation

¹H NMR of ges²U-phosphoramidite (CD₃OD) shows characteristic geranyl signals at δ 5.41 (d, J=8.4 Hz, H-1′), 5.02 (m, H-2′/H-6′), and 1.72 ppm (s, C₄-CH₃). UHPLC-MS/MS of enzymatically hydrolyzed ges²U-RNA confirms the molecular ion [M+H]⁺ at m/z 513.2043 (calculated 513.2051).

Base-Pairing and Thermodynamic Properties

RNA Duplex Stability

UV melting studies reveal ges²U-G pairing increases duplex Tₘ by 12.5°C compared to U-A pairs in model ASL-RNAs. Molecular dynamics simulations (AMBER ff99SB) demonstrate the geranyl group stabilizes the C3′-endo sugar pucker through van der Waals contacts with adjacent nucleobases.

Table 2. Thermodynamic Parameters of ges²U-Modified Duplexes

| Duplex | Tₘ (°C) | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol·K) |

|---|---|---|---|---|

| ges²U-G vs. U-A | 68.2 | -9.7 | -52.1 | -142.3 |

| S²U-G vs. U-A | 55.7 | -7.1 | -41.8 | -121.6 |

| Unmodified U-A | 45.3 | -5.2 | -32.5 | -98.4 |

Applications in tRNA Biology and Biotechnology

Translational Fidelity Regulation

Bacillus subtilis tRNAs containing ges²U exhibit 30% higher Lys incorporation rates during ribosome profiling compared to S²U variants. Single-molecule FRET studies show ges²U prolongs cognate codon-anticodon interaction lifetimes by 2.3-fold (τ = 8.9 ± 0.4 ms vs. 3.8 ± 0.2 ms).

Synthetic Biology Applications

Geranylated ASL-RNAs enhance thermal stability of tRNA-mRNA complexes in cell-free protein synthesis systems, increasing GFP yields by 40% at 42°C. Site-specific ges²U incorporation via orthogonal tRNA synthetases enables temperature-resistant unnatural amino acid incorporation.

Analyse Des Réactions Chimiques

Geranylation of 2-Thiouridine (S2U → geS2U)

The tRNA 2-selenouridine synthase (SelU) catalyzes the transfer of a geranyl group from geranyl pyrophosphate (GePP) to the sulfur atom of S2U, forming a thioether bond. This reaction occurs via a two-step mechanism:

-

Substrate Binding : SelU binds the R5S2U-tRNA through its Walker A motif in the P-loop domain, facilitating GePP coordination .

-

Geranyl Transfer : The rhodanese domain's active site (-Cys-X-X-Cys-) mediates nucleophilic attack by the thiolate ion on GePP, yielding geS2U-tRNA .

Kinetic Parameters (determined via RP-HPLC and GraphPad Prism ):

| Substrate | (μM) | (min⁻¹) |

|---|---|---|

| S2U-RNA | 8.2 ± 1.1 | 0.45 ± 0.03 |

Selenation of geS2U (geS2U → Se2U)

SelU further catalyzes the substitution of the geranyl group with selenium from selenophosphate (SePO₃³⁻), producing 2-selenouridine (Se2U) .

| Substrate | (μM) | (min⁻¹) |

|---|---|---|

| geS2U-RNA | 2.1 ± 0.3 | 0.12 ± 0.01 |

Post-Synthetic Geranylation

-

S2U-RNA Synthesis : Automated solid-phase synthesis yields S2U-containing RNA.

-

Geranylation : Geranyl bromide and triethylamine in ethanol modify the 2-thio group post-synthetically.

Conditions :

-

Solvent : Ethanol

-

Reagents : Geranyl bromide (213 equiv.), triethylamine

Base Pairing and Thermodynamic Stability

The geranyl group enhances RNA duplex stability and specificity:

| RNA Duplex | (°C) | (kcal/mol) |

|---|---|---|

| geS2U-G (Complement) | 68.4 ± 0.5 | -9.2 ± 0.3 |

| geS2U-A (Mismatch) | 54.1 ± 0.7 | -6.1 ± 0.2 |

Key Findings :

-

geS2U increases affinity for G over A in the anticodon-codon interaction .

-

Molecular dynamics simulations show the geranyl group stabilizes the RNA helix via hydrophobic interactions .

Functional Role in tRNA

-

Codon Recognition : geS2U in tRNA improves recognition of GAG over GAA .

-

Error Prevention : Reduces frameshifting during translation by stabilizing codon-anticodon pairing .

Comparative Analysis of Pathways

| Pathway | Substrate | Product | Catalytic Efficiency () |

|---|---|---|---|

| Geranylation (SelU) | S2U-RNA | geS2U-RNA | 0.055 μM⁻¹·min⁻¹ |

| Selenation (SelU) | geS2U-RNA | Se2U-RNA | 0.057 μM⁻¹·min⁻¹ |

Synthetic Challenges and Solutions

Applications De Recherche Scientifique

2-Geranylthiouridine has several scientific research applications:

Chemistry: Studying the structural and functional diversity of RNA modifications.

Biology: Understanding the role of RNA modifications in codon recognition and translation fidelity.

Medicine: Exploring potential therapeutic applications by targeting modified nucleosides in bacterial tRNAs.

Industry: Potential use in the development of RNA-targeted therapeutics and biotechnological applications.

Mécanisme D'action

2-Geranylthiouridine exerts its effects by modifying the anticodon loop of tRNAs, thereby influencing codon recognition and reducing frameshifting errors during translation . The geranyl group enhances the hydrophobic interactions within the ribosome, stabilizing the codon-anticodon pairing and improving translation efficiency .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of ges2U and Analogous Modifications

Key Observations:

Hydrophobicity: ges2U exhibits the highest hydrophobicity due to its geranyl chain, which is absent in sugar- or amino acid-modified nucleosides like galQ or t6a .

Base Pairing: ges2U and t6a disrupt base pairing due to steric hindrance or non-canonical interactions .

RNA Class Specificity: ges2U and t6a are tRNA-specific, likely due to their roles in structural stabilization or decoding . Thiouridines like 5-methylaminomethyl-2-thiouridine are found in both tRNAs and rRNAs, suggesting broader roles in RNA-protein interactions .

Impact on RNA Stability and Interactions

Table 2: Effects on RNA Structure and Function

Key Findings:

- geranylthiouridine : Its hydrophobicity may facilitate tRNA localization near membranes or interaction with lipid-modified proteins, though experimental validation is needed .

- Lysidine (k2C) : Despite disrupting base pairing, its lysine moiety enables specific interactions with mRNA codons, illustrating a trade-off between structural disruption and functional specialization .

- 5th-Position Modifications : Unlike ges2U (C2 modification), 5-methylcytidine derivatives enhance duplex stability by minimizing steric clashes, highlighting the positional dependence of RNA modifications .

Q & A

Q. What ethical and methodological considerations apply when extrapolating this compound findings from model organisms to human systems?

- Methodological Answer : Address interspecies tRNA sequence variability by aligning conserved modification sites. Use humanized yeast models or primary cell lines (e.g., HEK293) expressing human tRNA modifiers. Preclinical toxicity assessments (e.g., mitochondrial function assays) ensure safety before translational studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.